
Boc-DL-phenylalanine methyl ester
Overview
Description
Boc-DL-phenylalanine methyl ester (CAS: 19901-50-9) is a racemic, tert-butoxycarbonyl (Boc)-protected derivative of phenylalanine methyl ester. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.34 g/mol (for the L-isomer; the DL-form is expected to have similar properties) . The Boc group enhances stability during synthetic procedures, particularly in peptide synthesis, by protecting the amine functionality from undesired reactions. Key physical properties include a melting point range of 36–40°C (for the L-isomer) and a density of 1.2±0.1 g/cm³ (for the related Boc-DL-phenylalanine acid form) . Synonyms include N-(tert-butoxycarbonyl)-DL-phenylalanine methyl ester and Boc-DL-Phe-OMe .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-phenylalanine methyl ester typically involves the esterification of DL-phenylalanine with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester. The Boc protecting group is then introduced by reacting the ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-phenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of phenylalanine oxides.
Reduction: Formation of phenylalanine alcohols.
Substitution: Formation of deprotected phenylalanine derivatives.
Scientific Research Applications
Boc-DL-phenylalanine methyl ester is widely used in scientific research, including:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Boc-DL-phenylalanine methyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation. The compound’s effects are primarily due to its ability to act as a precursor in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
The following table and analysis highlight structural, physical, and functional distinctions between Boc-DL-phenylalanine methyl ester and analogous compounds.
Data Table: Key Properties of this compound and Related Compounds
Structural and Functional Comparisons
Protection Group Effects
- Boc vs. Unprotected Amines : this compound’s tert-butoxycarbonyl group prevents unwanted nucleophilic reactions at the amine, unlike DL-phenylalanine methyl ester hydrochloride, which has a free amine prone to protonation or acylation .
- Boc vs. Z-Protection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), while carbobenzoxy (Z) groups (e.g., Z-DL-phenylalanine, CAS: 3588-57-6) require hydrogenolysis, making Boc more suitable for acid-stable syntheses .
Substituent Effects
- Cyano vs. Chloro Groups: 3-Cyano-DL-phenylalanine methyl ester HCl (CAS: 161357-88-6) exhibits higher electrophilicity due to the electron-withdrawing cyano group, enabling nucleophilic addition reactions. In contrast, the chloro group in 4-Chloro-DL-phenylalanine methyl ester hydrochloride enhances lipophilicity, impacting membrane permeability .
Research Findings and Implications
Enzyme Compatibility: Immobilized α-chymotrypsin showed <1% activity with DL-Phe-Me due to surfactant denaturation .
Solubility Trends : Hydrochloride salts (e.g., DL-Phe-Me·HCl) exhibit higher aqueous solubility (~215.68 g/mol) compared to Boc-protected esters (~279.34 g/mol), which are more lipophilic .
Thermal Stability : this compound’s Boc group enhances thermal stability, with a boiling point of 426.6±38.0°C (acid form), compared to lower stability in unprotected esters .
Biological Activity
Boc-DL-phenylalanine methyl ester is a derivative of phenylalanine, an essential amino acid, and is commonly used in peptide synthesis, drug development, and bioconjugation processes. This compound plays a significant role in medicinal chemistry due to its ability to selectively introduce phenylalanine into peptide chains, which is crucial for developing therapeutic agents. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉NO₄ |
Molecular Weight | 277.32 g/mol |
Melting Point | 88-88.7 °C |
Solubility | Soluble in EtOAc |
Applications in Research
1. Peptide Synthesis
this compound is extensively used as a protected amino acid in peptide synthesis. It allows for the selective incorporation of phenylalanine into peptides, which is essential for creating new therapeutic agents. The protection provided by the Boc group facilitates specific reactions while preventing unwanted side reactions during synthesis .
2. Drug Development
In medicinal chemistry, this compound aids in designing drugs that target specific biological pathways. By modifying the structure of peptides with this compound, researchers can enhance the efficacy and selectivity of pharmaceutical compounds .
3. Bioconjugation
The compound is utilized in bioconjugation processes to attach biomolecules to drugs or imaging agents. This improves the delivery and targeting capabilities of therapeutic agents, making them more effective in clinical applications .
4. Neuroscience Research
this compound serves as a precursor to neurotransmitters such as dopamine and norepinephrine. Its role in studies related to neurotransmitter function helps researchers understand various neurological disorders .
The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological systems:
- Neurotransmitter Precursor : As a precursor to neurotransmitters, it influences mood and cognitive functions, which may have implications for treating depression and other mood disorders .
- Enzyme Interactions : The compound's structure allows it to interact with specific enzymes involved in peptide synthesis and metabolism, enhancing the efficiency of these biochemical processes .
Case Studies
Study 1: Synthesis of Novel Peptides
A recent study demonstrated the synthesis of novel peptides using this compound as a building block. The resulting peptides exhibited enhanced biological activity compared to their unmodified counterparts, indicating the importance of this compound in developing new therapeutic agents .
Study 2: Antidepressant Properties
Research has shown that DL-phenylalanine may exhibit significant antidepressant properties due to its role as a precursor in neurotransmitter synthesis. Studies involving animal models have indicated that administration of phenylalanine derivatives can lead to improved mood and reduced symptoms of depression .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Boc-DL-phenylalanine methyl ester, and how can its purity be validated?
- Methodology : Synthesis typically involves Boc (tert-butyloxycarbonyl) protection of DL-phenylalanine followed by esterification with methanol under acidic conditions. For purity validation, use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Confirm identity via -NMR (e.g., Boc group protons at δ 1.3–1.5 ppm, methyl ester at δ 3.6–3.8 ppm) and mass spectrometry (expected molecular ion [M+H] at m/z 279.34) .
- Critical Parameters : Monitor reaction pH during esterification to avoid premature deprotection. Purity ≥98% is standard for research-grade material .
Q. How can researchers distinguish this compound from its enantiomeric or structural analogs?
- Methodology : Use chiral chromatography (e.g., Chiralpak IA column with 20% 2-propanol/hexane) to resolve enantiomers. Compare retention times with known standards (e.g., L- or D-forms). Structural analogs like Boc-phenylalaninol or Boc-β-homophenylalanine can be differentiated via -NMR (carbonyl signals at ~170 ppm for esters vs. ~155 ppm for carbamates) .
- Data Interpretation : Enantiomeric excess (ee) calculations require integration of chromatographic peaks. For analogs, mass spec fragmentation patterns (e.g., loss of Boc group at m/z 57) aid identification .
Q. What are the recommended protocols for assessing the compound’s stability under experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), pH levels (2–10), and humidity. Monitor degradation via HPLC every 24 hours. Hydrolysis of the methyl ester group (yielding Boc-DL-phenylalanine) is a key degradation pathway under basic conditions .
- Critical Note : Store lyophilized powder at -20°C in anhydrous conditions to prevent ester hydrolysis or Boc group cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in peptide coupling reactions?
- Methodology : Conflicting reactivity may arise from residual moisture (hydrolyzing the ester) or incomplete Boc deprotection. Optimize coupling using anhydrous DMF as solvent, HOBt/DCC as activators, and monitor reaction progress via FT-IR (disappearance of carbonyl stretch at ~1740 cm after ester activation) .
- Troubleshooting : If coupling yields are low, pre-activate the carboxylate with PyBOP or use microwave-assisted synthesis to enhance kinetics .
Q. What advanced techniques are used to study the compound’s role in chiral auxiliaries or asymmetric synthesis?
- Methodology : Employ dynamic kinetic resolution (DKR) with lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer. Monitor ee via chiral GC-MS (e.g., using heptadecanoic acid methyl ester as an internal standard) or circular dichroism (CD) spectroscopy .
- Case Study : In asymmetric alkylation, the Boc group directs stereochemistry; analyze diastereomeric ratios via -NMR coupling constants or X-ray crystallography .
Q. How can researchers detect trace impurities (e.g., diastereomers or byproducts) in this compound?
- Methodology : Use UPLC-QTOF-MS with electrospray ionization (ESI) in positive ion mode. Compare fragmentation patterns to databases (e.g., PubChem CID 3084017). For diastereomers, employ ion-mobility spectrometry (IMS) to separate co-eluting species .
- Example : A common impurity is Boc-L-phenylalanine methyl ester (CAS 51987-73-6), distinguishable via retention time shifts in chiral columns .
Q. What are the implications of the compound’s methyl ester group in metabolic or enzymatic studies?
- Methodology : The ester group enhances cell permeability but may require hydrolysis (e.g., via esterases) for bioactivity. Use LC-MS/MS to quantify free Boc-DL-phenylalanine in cellular lysates. Compare hydrolysis rates in liver microsomes vs. plasma (e.g., using palmitic acid methyl ester as a control) .
- Key Finding : Ester hydrolysis is pH-dependent; acidic environments (e.g., lysosomes) accelerate cleavage .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396396 | |
Record name | BOC-DL-PHENYLALANINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19901-50-9 | |
Record name | BOC-DL-PHENYLALANINE METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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